Nisoxetine hydrochloride Nisoxetine hydrochloride Potent and selective norepinephrine reuptake (NET) inhibitor (Ki values are 0.46, 158 and 505 nM for NET, SERT and DAT, respectively).
Nisoxetine is a norepinephrine transporter (NET) inhibitor (Ki = 5.1 nM). It is selective for NET over the dopamine transporter (DAT) and the serotonin (5-HT) transporter (SERT; Kis = 477 and 383 nM, respectively). Nisoxetine inhibits norepinephrine uptake and inhibits amphetamine-induced increases in norepinephrine release in mouse brain (EC50s = 2.97 and 0.08 µM, respectively). It reduces increases in locomotor activity induced by d-N-ethylamphetamine, methylphenidate, and cocaine, but not morphine, in mice when administered at a dose of 32 mg/kg. Nisoxetine (0.5 mg/kg i.v.) also reduces cataplexy in narcoleptic dogs.
Nisoxetine Hydrochloride is a selective and potent inhibitor of norepinephrine transporter.
A potent and selective inhibitor of noradrenalin uptake with little or no affinity for a range of other neurotransmitter receptors.
Brand Name: Vulcanchem
CAS No.: 57754-86-6
VCID: VC0004304
InChI: InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
SMILES: CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol

Nisoxetine hydrochloride

CAS No.: 57754-86-6

Cat. No.: VC0004304

Molecular Formula: C17H22ClNO2

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

Nisoxetine hydrochloride - 57754-86-6

CAS No. 57754-86-6
Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
IUPAC Name 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H
Standard InChI Key LCEURBZEQJZUPV-UHFFFAOYSA-N
SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl

Chemical and Structural Characteristics

Nisoxetine hydrochloride (C₁₇H₂₂ClNO₂) is a secondary amine derivative with a molecular weight of 307.8 g/mol . Its structure comprises a 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine backbone, with a hydrochloride salt enhancing solubility . The compound’s aromatic ether and secondary amine groups facilitate its affinity for the norepinephrine transporter (NET) .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₇H₂₂ClNO₂
Molecular Weight307.8 g/mol
SolubilityEthanol-soluble
StabilityStable under dry, cold conditions
Radiolabeled Specific Activity70–87 Ci/mmol (2590–3219 GBq/mmol)

The compound’s lack of flammability and explosion risk makes it suitable for laboratory use, though decomposition temperatures remain undetermined .

Pharmacological Profile

Mechanism of Action

Nisoxetine hydrochloride selectively inhibits NET with 1,000-fold greater affinity for norepinephrine over serotonin and 300-fold over dopamine . This specificity distinguishes it from tricyclic antidepressants, which often exhibit anticholinergic or cardiotoxic effects . By blocking norepinephrine reuptake, it increases synaptic noradrenaline levels, modulating feeding behavior, energy balance, and analgesia .

Dose-Dependent Effects

In rodent studies, intraperitoneal administration suppressed 24-hour food intake dose-dependently, with thresholds at 3 mg/kg (subeffective) and significant suppression at 10–30 mg/kg . Notably, 3 mg/kg increased c-Fos immunoreactivity in the arcuate nucleus (hypothalamus) and orbitofrontal cortex, regions linked to satiety and decision-making . High-fat diet-exposed animals exhibited amplified c-Fos responses (P < 0.05), suggesting dietary modulation of noradrenergic sensitivity .

Research Applications

Neuroimaging and Receptor Mapping

Radiolabeled [³H]nisoxetine enables autoradiographic visualization of NET density in human brain regions. In postmortem studies, binding densities correlated with neuromelanin-containing cells in the locus coeruleus ( = 0.61), confirming its role in noradrenergic pathway analysis . The dorsal raphe nuclei also showed moderate binding, hinting at cross-talk between serotonergic and noradrenergic systems .

Obesity and Metabolic Studies

Nisoxetine’s suppression of refeeding in food-deprived mice highlights its potential in obesity research . Comparative studies with dopamine reuptake inhibitors (e.g., GBR12783) revealed distinct mechanisms: nisoxetine reduces feeding without altering locomotion, implicating NET-specific pathways in appetite regulation .

ParameterSpecificationSource
FlammabilityNon-flammable
Explosion RiskNone
Vapor PressureNot applicable
Decomposition ProductsUndetermined

Adverse Effects

Human trials reported minimal side effects at 10–20 mg doses, with no significant cardiovascular changes . Unlike tricyclics, nisoxetine lacks anticholinergic effects, reducing risks like dry mouth or cardiac conduction delays .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator